molecular formula C7H5ClN4 B1378650 4-Chloropyrido[2,3-d]pyrimidin-7-amine CAS No. 1423034-11-0

4-Chloropyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B1378650
CAS No.: 1423034-11-0
M. Wt: 180.59 g/mol
InChI Key: UWJFEIGJUKIOPS-UHFFFAOYSA-N
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Description

“4-Chloropyrido[2,3-d]pyrimidin-7-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of inhibiting the CpCDPK1 enzyme and blocking the proliferation of the C. parvum parasite . It has also been studied for its antitubercular activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been used to produce compounds with antitubercular activity . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, which is then used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 180.6 and a melting point of 170-172 degrees Celsius .

Scientific Research Applications

Microwave-Assisted Synthesis

4-Chloropyrido[2,3-d]pyrimidin-7-amine is utilized in microwave-assisted synthesis protocols. This method, involving the synthesis of 4-oxo and 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones, is adaptable to combinatorial chemistry applications, highlighting its versatility in synthesizing a range of substituted compounds (Mont et al., 2004).

Corrosion Inhibition

Research on pyrimidine derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. Techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used to confirm their inhibitive action, indicating their potential for industrial applications (Yadav et al., 2015).

Anticancer Research

A significant application of this compound is in the field of anticancer research. New series of pyrido[3,4-d]pyrimidine derivatives, synthesized from a common intermediate involving this compound, have shown selective activities against breast and renal cancer cell lines. This demonstrates the compound's potential as a template for developing new anticancer agents (Wei & Malhotra, 2012).

Antimicrobial Activity

Substituted tricyclic compounds, including those derived from this compound, have been synthesized and evaluated for their antimicrobial properties. Research has shown these compounds to be effective against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Mittal et al., 2011).

Synthesis and Characterization

The novel synthesis methods for compounds like this compound have been reported, indicating a broader scope for generating a variety of derivatives. These methods are valuable for the synthesis of compounds with potential pharmaceutical applications (Zong et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Chloropyrido[2,3-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition can affect multiple signaling pathways involved in cell growth and differentiation. Additionally, this compound interacts with proteins such as cyclin-dependent kinases (CDKs) and phosphodiesterase type 5 (PDE5), further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and division . It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases and CDKs, inhibiting their activity . This binding prevents the phosphorylation of key proteins, disrupting signaling cascades that are essential for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions . These effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by inhibiting enzymes such as PDE5, which plays a role in the breakdown of cyclic nucleotides . Understanding these interactions is essential for elucidating the broader metabolic effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .

Properties

IUPAC Name

4-chloropyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFEIGJUKIOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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